Ethyl indole-3-carboxylate

描述

Chemical Identity and Nomenclature

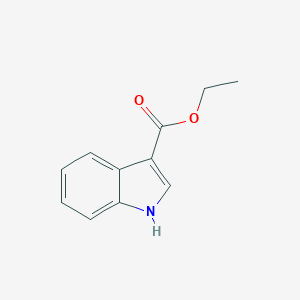

This compound represents a fundamental indole ester derivative characterized by specific molecular and structural parameters that define its chemical identity. The compound possesses the molecular formula C₁₁H₁₁NO₂ with a molecular weight of 189.21 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is ethyl 1H-indole-3-carboxylate, which precisely describes the structural arrangement of the ethyl ester group attached to the carboxylic acid functionality at the 3-position of the indole ring system.

The Chemical Abstracts Service registry number 776-41-0 serves as the unique identifier for this compound in chemical databases and literature. This numerical designation facilitates unambiguous identification across various scientific and commercial platforms. The compound is also referenced by several alternative names including indole-3-carboxylic acid ethyl ester and 3-carbethoxyindole, reflecting different nomenclature conventions used in chemical literature.

Table 1: Fundamental Chemical Properties of this compound

The structural representation of this compound features the characteristic indole bicyclic system, consisting of a pyrrole ring fused to a benzene ring, with an ethyl carboxylate substituent positioned at the 3-carbon of the indole nucleus. The Simplified Molecular Input Line Entry System notation CCOC(=O)c1c[nH]c2ccccc12 provides a standardized method for representing the molecular structure in computational and database applications. This structural arrangement confers specific chemical properties that make the compound valuable for various synthetic transformations and biological applications.

Historical Context and Discovery

The historical development of this compound research traces back to pioneering investigations in indole chemistry during the early twentieth century. Majima and Kotake conducted fundamental studies on this compound, establishing key methodologies for its synthesis and chemical modification. Their work focused particularly on bromination reactions of this compound, which provided crucial insights into the reactivity patterns of indole derivatives and established foundational knowledge for subsequent synthetic applications.

The early research by Majima and co-workers in 1930 represented a significant milestone in indole chemistry, specifically concerning selective bromination starting from this compound. This work demonstrated the regioselectivity of halogenation reactions on the indole ring system and established this compound as a valuable precursor for creating brominated indole derivatives. The researchers employed a systematic approach involving bromination followed by degradation studies to confirm the substitution patterns, methodology that became standard practice in structural elucidation of indole compounds.

Subsequent decades witnessed expanded research into the synthetic utility of this compound, with investigators exploring its potential as a building block for more complex indole-containing molecules. The compound gained recognition not only as a synthetic intermediate but also as a target molecule for investigating indole reactivity patterns. These studies laid the groundwork for understanding how the ester functionality at the 3-position influences the electronic properties of the indole ring system and affects subsequent chemical transformations.

The historical significance of this compound extends beyond its individual chemical properties to encompass its role in advancing general indole chemistry methodology. Early bromination studies using this compound provided insights into electrophilic aromatic substitution patterns that became applicable to broader classes of indole derivatives. This foundational work established principles that continue to guide contemporary synthetic strategies involving indole modification and functionalization.

Natural Occurrence and Isolation from Marine Sources

The natural occurrence of this compound in marine environments represents a significant discovery that expanded understanding of indole alkaloid distribution in marine ecosystems. Compound 1, identified as 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, was isolated from a marine sponge Ircinia species collected at Iriomote Island, marking the first time that this compound had been obtained from a natural source despite its previous characterization as a synthetic intermediate. This discovery highlighted the capacity of marine organisms to biosynthetically produce complex indole derivatives that were previously known only through laboratory synthesis.

Research investigations into Xestospongia testudinaria, a marine sponge species from the South China Sea, revealed the presence of three indole compounds including ethyl 1H-indole-3-carboxylate alongside 1H-indole-3-carboxaldehyde and 1H-indole-3-carboxylic acid. The isolation procedure involved repeated silica gel and Sephadex LH-20 chromatography techniques, with structural identification achieved through extensive spectroscopic analysis including nuclear magnetic resonance, infrared spectroscopy, and electron ionization mass spectrometry. This work demonstrated that all identified compounds were isolated from Xestospongia testudinaria for the first time, expanding the known chemical diversity of this sponge species.

Table 2: Marine Sources of this compound and Related Compounds

The isolation of this compound from marine sponges has important implications for understanding marine natural product biosynthesis and the ecological role of indole derivatives in marine environments. Marine sponges are recognized as prolific producers of bioactive secondary metabolites, with over 5,000 products from sponges and related microorganisms having been studied, and over 200 new metabolites from these natural sources reported annually. The presence of this compound in these marine systems suggests potential biological functions related to chemical defense mechanisms or ecological interactions.

The marine origin of this compound also provides insights into the biosynthetic pathways that may be responsible for its production in these organisms. Marine sponges often harbor complex microbial communities that contribute to the production of secondary metabolites, suggesting that the biosynthesis of this compound may involve either the sponge itself or associated microorganisms. This discovery has opened new avenues for investigating the biological production of indole derivatives and their potential applications in pharmaceutical development.

Significance in Organic and Medicinal Chemistry Research

This compound occupies a position of considerable importance in contemporary organic and medicinal chemistry research due to its versatile applications as both a synthetic precursor and a bioactive compound scaffold. The compound serves as a precursor to 1,2-aziridinopyrrolo-indoles and functions as a reactant for the preparation of indole-based heterocycles used in synthesis of indole-based p38 inhibitors and gramines. These applications demonstrate the compound's utility in creating structurally diverse molecules with potential therapeutic applications.

Research investigations have established this compound as a valuable starting material for developing various classes of bioactive compounds. The compound has been employed in the synthesis of glycine receptor ligands, which represent important targets for neurological disorder treatment. Additionally, it serves as a precursor for inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory processes, highlighting its relevance to anti-inflammatory drug development. The versatility of this compound in these synthetic applications stems from the reactivity of both the indole ring system and the ester functionality.

Studies focusing on 5-lipoxygenase inhibition have utilized ethyl 5-hydroxy-indole-3-carboxylate derivatives, demonstrating the medicinal chemistry potential of the indole-3-carboxylate scaffold. Structure-activity relationship analysis revealed that the potency of compounds derived from this scaffold is closely related to the positioning of substituents, with specific modifications leading to potent inhibitors of the enzyme. Among tested compounds, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate emerged as the most potent derivative, blocking 5-lipoxygenase activity in cell-free assays with an inhibitory concentration of 0.7 micromolar.

Table 3: Research Applications of this compound in Medicinal Chemistry

The significance of this compound in organic synthesis extends to its use in developing novel synthetic methodologies. Recent research has demonstrated its utility in synthesis of diaminoindoles, which represent valuable intermediates for pharmaceutical applications. A ten-step synthesis was developed from 4-nitroindole and subsequently adapted for synthesizing various diaminoindole derivatives, showcasing the compound's role in enabling access to previously difficult-to-obtain indole derivatives.

属性

IUPAC Name |

ethyl 1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUHVMVYFOXTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289769 | |

| Record name | Ethyl indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-41-0 | |

| Record name | 1H-Indole-3-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 63796 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 776-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl indole-3-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEW9VF3T3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: Ethyl indole-3-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring . Another method involves the palladium-catalyzed Larock indole synthesis, which uses a palladium catalyst to facilitate the cyclization of o-iodoaniline with an alkyne .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs scalable and cost-effective methods. One such method is the palladium-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction, which provides high yields and purity . The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .

化学反应分析

Types of Reactions: Ethyl indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into indole-3-carbinol derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indole-3-carbinol derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学研究应用

Antimicrobial Activity

EIC and its derivatives have been studied for their antimicrobial properties. Research indicates that indole derivatives can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antibiotics. For instance, a study highlighted the synthesis of indole derivatives that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Cancer Treatment

Indole derivatives, including EIC, have been investigated for their anticancer properties. EIC has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that EIC could induce apoptosis in cancer cell lines, suggesting its role as a lead compound for anticancer drug development .

Plant Growth Regulation

EIC has been evaluated for its herbicidal activity due to its structural similarity to auxins, which are crucial plant hormones. Compounds derived from EIC have been synthesized and tested as auxin receptor antagonists, showing promising results in inhibiting weed growth while promoting crop health . The herbicidal activity was quantified, demonstrating inhibition rates ranging from 60% to 97% against various weed species .

Gut Health and Microbiota Modulation

Recent studies have explored the role of indole-3-carboxylate (a derivative of EIC) in modulating gut microbiota. Research indicates that these compounds can enhance intestinal health by improving mucosal integrity and modulating immune responses in animal models . This suggests potential applications in developing dietary supplements aimed at improving gut health.

Organic Electronics

EIC has been explored as a building block for organic semiconductors due to its electron-rich indole structure. Research has shown that incorporating EIC into polymer matrices can enhance the electrical conductivity and stability of organic electronic devices . This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Dye Sensitizers

The optical properties of EIC make it suitable for use as a dye sensitizer in solar cells. Studies indicate that indole-based dyes can improve light absorption efficiency in dye-sensitized solar cells (DSSCs), contributing to advancements in renewable energy technologies .

Case Studies

作用机制

The mechanism of action of ethyl indole-3-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit enzymes such as human 5-lipoxygenase, which plays a role in inflammatory processes . Others may act as ligands for glycine receptors, modulating neurotransmission . The specific mechanism depends on the functional groups present on the indole ring and their interactions with biological targets .

相似化合物的比较

Comparison with Similar Compounds

Ethyl indole-3-carboxylate is compared below with structurally related indole and β-carboline derivatives, focusing on synthetic routes, regioselectivity, and biological activities.

Positional Isomers: Ethyl Indole-2-Carboxylate

- Structure : The carboxylate group is at the 2-position instead of 3.

- Reactivity : Nitration of ethyl indole-2-carboxylate yields a 4-nitro derivative, whereas nitration of this compound produces mixtures of 4- and 6-nitro isomers under similar conditions .

- Applications : The 2-carboxylate isomer is less commonly used in medicinal chemistry due to lower synthetic yields and reduced regioselectivity in electrophilic substitutions.

β-Carboline Derivatives: Ethyl 9H-Pyrido[3,4-b]indole-3-Carboxylate (β-CCE)

- Structure : Incorporates a pyrido ring fused to the indole system.

- Synthesis : Prepared via Pictet-Spengler reactions or asymmetric cycloadditions .

- Bioactivity : Demonstrates remyelination effects by modulating GABAA receptors in oligodendrocytes, improving myelin content in preclinical models .

- Key Difference : The fused pyrido ring enhances CNS activity, unlike the parent this compound, which lacks inherent neurological effects.

5-Hydroxyindole-3-Carboxylate Derivatives

- Structure : Features a hydroxyl group at the 5-position.

- Synthesis: Achieved via Nenitzescu reactions using quinones and enamine esters .

- Key Difference : The hydroxyl group at position 5 enhances polarity and binding affinity to enzymatic targets compared to unsubstituted this compound.

Brominated Derivatives: Ethyl 6-Bromo-5-Hydroxyindole-3-Carboxylate

- Structure : Bromine at position 6 and hydroxyl at position 5.

- Synthesis : Direct bromination of this compound followed by hydroxylation .

- Bioactivity : Shows antiviral activity against influenza A3 and respiratory syncytial virus, with IC50 values comparable to amantadine .

- Key Difference : Bromination increases steric bulk and electrophilicity, enhancing antiviral potency.

Diethyl Indole-2,3-Dicarboxylates

- Structure : Carboxylate groups at both 2- and 3-positions.

- Reactivity: Nitration of dimethyl indole-2,3-dicarboxylate yields mono-nitro products, contrasting with the mixed isomers seen in mono-carboxylated analogs .

- Applications: Limited in drug development due to synthetic complexity but useful in material science.

Critical Analysis of Structural and Functional Differences

- Regioselectivity : The 3-carboxylate group in this compound directs electrophilic substitutions to the 5- and 6-positions, while the 2-carboxylate isomer favors nitration at position 4 .

- Bioactivity : Fused-ring systems (e.g., β-carbolines) introduce CNS activity, whereas hydroxylation or bromination enhances antiviral or anti-inflammatory properties .

- Synthetic Feasibility : this compound is more amenable to large-scale synthesis (63–78% yields) compared to β-carbolines (56–91%) or benzo[g]indoles (11–62%) .

生物活性

Ethyl indole-3-carboxylate (EIC) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides an in-depth exploration of its biological activity, highlighting key findings from diverse studies, including its effects on immune responses, anti-inflammatory properties, and potential applications in medicine.

This compound has the molecular formula and is characterized by the following structural features:

- SMILES : CCOC(=O)c1c[nH]c2ccccc12

- InChI Key : XOUHVMVYFOXTMN-UHFFFAOYSA-N

These properties position EIC as a versatile compound in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

1. Immune Modulation

Research indicates that EIC may influence immune responses through several mechanisms:

- Gut Microbiota Interaction : EIC and its derivatives have been shown to enhance intestinal barrier integrity and modulate immune responses. For instance, indole-3-carboxylate (ICOOH), a derivative of EIC, increased the expression of tight junction proteins and reduced pro-inflammatory cytokines in vitro, suggesting a beneficial role in maintaining gut health and preventing inflammation .

- Aryl Hydrocarbon Receptor (AhR) Activation : EIC derivatives can activate AhR signaling pathways, which are crucial for regulating immune responses and maintaining homeostasis in the gut . This activation could lead to enhanced resilience against infections and inflammatory diseases.

2. Anti-Inflammatory Properties

EIC exhibits significant anti-inflammatory activity. In studies involving chicken macrophage cells, treatment with ICOOH resulted in decreased levels of IL-1β and IL-8, which are key pro-inflammatory cytokines . This suggests that EIC may serve as an effective postbiotic agent to mitigate inflammation.

Study 1: Effects on Intestinal Health

A study conducted on broiler chickens demonstrated that dietary supplementation with ICOOH improved growth performance and intestinal immunity when challenged with Eimeria maxima, a common pathogen in poultry . The findings indicated that ICOOH not only enhanced body weight gain but also improved jejunal integrity by modulating cytokine expression and promoting nutrient transporter activity.

Study 2: Antitumor Activity

Another significant area of research focuses on the antitumor properties of this compound derivatives. Ethyl 6-bromo-1H-indole-3-carboxylate, a related compound, was isolated from marine sources and exhibited notable anti-tumor activity . This highlights the potential for EIC derivatives in cancer therapeutics.

Comparative Analysis of Biological Activities

| Property | This compound | Indole-3-Carboxylate (ICOOH) | Ethyl 6-Bromo-1H-Indole-3-Carboxylate |

|---|---|---|---|

| Immune Modulation | Moderate | High | Moderate |

| Anti-inflammatory Effects | Moderate | High | Low |

| Antitumor Activity | Low | Low | High |

| Gut Health Improvement | Moderate | High | N/A |

常见问题

Q. What are the established synthetic routes for ethyl indole-3-carboxylate and its substituted derivatives in laboratory settings?

this compound derivatives are synthesized via nucleophilic substitution reactions at the indole N1 position. For example, reactions with alkyl halides (e.g., 1,5-diiodopentane or 1-bromo-5-fluoropentane) under alkaline conditions (using potassium tert-butoxide) yield N1-alkylated products. Post-synthesis, structural confirmation is achieved through 1H-NMR, 13C-NMR, COSY, and HSQC, while purity is assessed via reversed-phase HPLC-DAD and LC-HRMS .

Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Reversed-phase HPLC-DAD with a C8 column (water/acetonitrile gradient containing 0.1% TFA) is used for purity analysis. LC-HRMS in positive ion mode (10% acetonitrile with 0.3% formic acid) provides accurate mass and fragmentation patterns (MS² spectra), enabling detection limits as low as 300 ng/mL. These methods are critical for validating synthetic yields and identifying byproducts .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

2D NMR techniques, such as COSY and HSQC, clarify proton-carbon correlations and resolve overlapping signals. For example, the ester carbonyl (δ ~165–170 ppm in 13C-NMR) and indole C3 (δ ~110–120 ppm) are key diagnostic peaks. Integration of HSQC data confirms substituent positions and alkyl chain connectivity .

Q. What are common impurities in this compound synthesis, and how are they identified?

Alkaline hydrolysis during synthesis can generate carboxylic acid byproducts (e.g., indole-3-carboxylic acid). These impurities are detected via HPLC retention time shifts (e.g., 18–22 min vs. 25–28 min for esters) and confirmed by LC-HRMS (m/z 145 for the hydrolyzed product vs. m/z 189 for the parent ester) .

Advanced Research Questions

Q. What computational strategies predict the nonlinear optical (NLO) properties of this compound derivatives?

Density functional theory (DFT) with long-range corrected functionals (e.g., CAM-B3LYP/6-31+G(d)) models hyperpolarizabilities. Solvent effects are incorporated via the IEFPCM method. For ethyl 6-nitro-1H-indole-3-carboxylate, CAM-B3LYP predicts β and γ values of 15.7 × 10⁻³⁰ esu and 3.8 × 10⁻³⁶ esu, respectively, indicating strong second/third-order NLO responses .

Q. How does this compound participate in enzyme-mediated transesterification processes?

In human liver microsomes (HLMs), carboxylesterases catalyze NADPH-dependent transesterification of this compound with alcohols. Kinetic studies using BNPP (bis-p-nitrophenylphosphate) as an inhibitor confirm enzyme involvement. Reaction progress is monitored via LC-HRMS, tracking ester hydrolysis (m/z 189 → 145) and transesterified products (e.g., m/z 275 for pentyl derivatives) .

Q. What structural features of this compound derivatives enhance GABA_A receptor modulation?

Substituents at the indole 1-position (e.g., nitro groups) and ester flexibility improve receptor binding. For example, ethyl 4-(methoxymethyl)-6-nitro-β-carboline-3-carboxylate (Compound 15) exhibits EC50 = 1.2 μM in GABA_A receptor assays due to hydrophobic interactions at the benzodiazepine site. Photolabile derivatives enable light-activated neuroinhibition in vivo .

Q. How do vibrational spectroscopy and DFT calculations correlate for this compound derivatives?

Experimental FT-IR and FT-Raman spectra are compared with DFT-calculated vibrational modes (B3LYP/6-31+G(d)). Key bands include ester C=O stretching (1700–1750 cm⁻¹) and indole N-H bending (1550–1600 cm⁻¹). Potential energy distribution (PED) analysis assigns 85–90% of vibrational energy to these modes, validating computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。